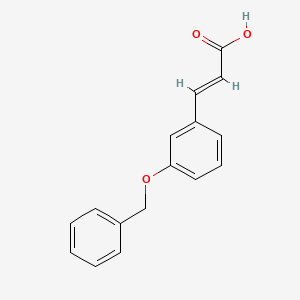
3-(3-(Benzyloxy)phenyl)acrylic acid
Übersicht
Beschreibung
3-(3-(Benzyloxy)phenyl)acrylic acid, also known as 3-BPA, is a compound used in a wide variety of scientific research applications. It is a versatile molecule that has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. 3-BPA is a member of the phenylacrylic acid family, and is commonly used as a reagent in organic synthesis and as a substrate in biochemical assays. It has been used to study the mechanism of action of various enzymes, as well as to investigate the biochemical and physiological effects of various drugs and compounds.
Wissenschaftliche Forschungsanwendungen
Application in Liquid Crystal Polymers
3-(3-(Benzyloxy)phenyl)acrylic acid has been studied in the context of liquid crystal polymers. Tsai, Kuo, and Yang (1994) isolated products from the esterification of acrylic acid with certain benzoic acids, leading to compounds that exhibit enantiotropic Sc* and SA phases, with significant spontaneous polarization and response times. This indicates potential applications in fast-switching ferroelectric liquid crystal side chain polymers (Tsai, Kuo, & Yang, 1994).
In Optoelectronic Materials
Fonkem et al. (2019) conducted a theoretical study on the structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a derivative of this compound. This compound is used in dye-sensitized solar cells (DSSC), and its properties suggest potential applications in optoelectronic materials, particularly as nonlinear optical materials (Fonkem et al., 2019).
Synthesis and Biological Activity
Obregón-Mendoza et al. (2018) investigated ether and ester derivatives of ferulic acid, closely related to this compound. They found that these compounds exhibited antioxidant activity and inhibited cell growth in certain tumor cell lines, indicating potential applications in cancer research and treatment (Obregón-Mendoza et al., 2018).
Applications in Polymer Modification
Aly and El-Mohdy (2015) studied the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including derivatives of acrylic acid. This research points towards applications in medical fields, particularly due to the antibacterial and antifungal activities of the modified polymers (Aly & El-Mohdy, 2015).
In Luminescent Materials
Flores, Caldino, and Arroyo (2006) synthesized Tb3+-doped poly(acrylic acid) containing derivatives of acrylic acid and studied their luminescent properties. The results suggest potential applications in the field of luminescent materials, particularly due to the enhancement of Tb3+ emissions (Flores, Caldino, & Arroyo, 2006).
Anticancer Potential
De, Baltas, and Bedos-Belval (2011) reviewed the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, including those derived from this compound. Their research underlines the anticancer potential of these compounds, making them of interest in medicinal research (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
This compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound has a benzyloxy group, which can undergo reactions at the benzylic position . The exact interaction with its targets and the resulting changes are subject to further investigation.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(3-(Benzyloxy)phenyl)acrylic acid is not well-understood at this time. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. The compound is typically stored in a dry room temperature environment .
Eigenschaften
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMOWGZEBJKDCT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


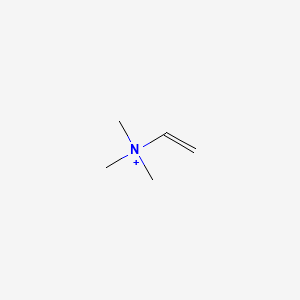
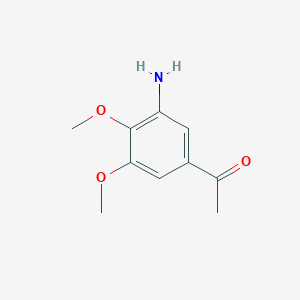
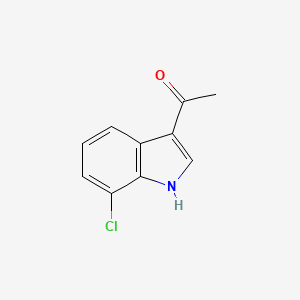
![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)
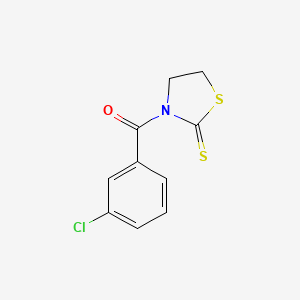
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) benzoate](/img/structure/B3034050.png)
![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide;hydrochloride](/img/structure/B3034051.png)

![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B3034054.png)
![1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-](/img/structure/B3034055.png)
![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B3034058.png)
![1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3034059.png)
![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3034062.png)

